REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[Cl:12]N1C(=O)CCC1=O>CC(O)=O>[Cl:12][C:3]1[C:2](=[O:1])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][CH:4]=1
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Name
|
|
Quantity
|
5.33 g
|
Type
|
reactant
|
Smiles
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OC1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
184 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
6.37 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the yellow homogeneous mixture was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
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Details
|
Saturated aqueous NaHCO3 solution (300 mL) was added until pH
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (300 mL)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CNC2=CC=CC=C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |